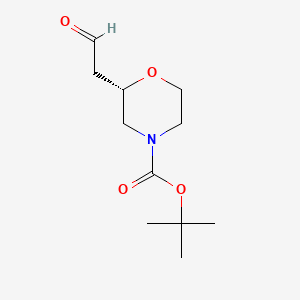

(S)-N-Boc-2-(2-Oxoethyl)morpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2S)-2-(2-oxoethyl)morpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-5-7-15-9(8-12)4-6-13/h6,9H,4-5,7-8H2,1-3H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEPDBSLMMIBFBX-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCO[C@H](C1)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30657768 | |

| Record name | tert-Butyl (2S)-2-(2-oxoethyl)morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257850-93-3 | |

| Record name | tert-Butyl (2S)-2-(2-oxoethyl)morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformations of S N Boc 2 2 Oxoethyl Morpholine and Its Derivatives

Reactions Involving the Oxoethyl Moiety

The oxoethyl group, presenting a terminal aldehyde, is a key site for molecular elaboration. Its reactivity is characteristic of aliphatic aldehydes, allowing for a wide array of functional group interconversions and carbon-carbon bond-forming reactions.

The aldehyde functionality of (S)-N-Boc-2-(2-oxoethyl)morpholine is readily susceptible to nucleophilic attack and oxidation/reduction reactions. This reactivity allows for its conversion into a variety of other functional groups. For instance, the aldehyde can be oxidized to a carboxylic acid, yielding (S)-N-Boc-morpholine-2-carboxylic acid, or reduced to a primary alcohol to form (S)-N-Boc-2-hydroxymethylmorpholine. nih.govresearchgate.net These transformations are fundamental steps in modifying the side chain. A concise synthesis for both the carboxylic acid and hydroxymethyl derivatives from (S)-epichlorohydrin has been developed, highlighting the importance of these related structures. nih.govresearchgate.net

Furthermore, the aldehyde group is a versatile handle for building molecular complexity. Analogous transformations on other heterocyclic aldehydes demonstrate the potential functionalizations. For example, the formyl group on N-aryl-3-formyl-2-quinolones has been successfully converted into alcohols, amines, nitriles, and chalcones, suggesting similar pathways are accessible for this compound. mdpi.com Proline-catalyzed asymmetric α-aminooxylation of aldehydes is another key reaction for creating chiral centers, a strategy that has been employed in the synthesis of related morpholine (B109124) structures. researchgate.net

The aldehyde of the oxoethyl moiety serves as an electrophilic partner in numerous reactions to create more elaborate derivatives. These reactions are pivotal for incorporating the morpholine scaffold into larger, more complex molecular architectures.

Common transformations include:

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent to form new C-N bonds, extending the side chain with an amino group.

Wittig Reaction: Reaction with phosphorus ylides to convert the aldehyde into an alkene, allowing for the introduction of various substituted vinyl groups.

Aldol (B89426) and Related Condensations: Base- or acid-catalyzed reactions with enolates or other carbon nucleophiles to form β-hydroxy carbonyl compounds or α,β-unsaturated systems (chalcones), respectively. mdpi.com

Grignard and Organolithium Additions: Reaction with organometallic reagents to produce secondary alcohols with new carbon-carbon bonds.

Cyanohydrin Formation: Addition of cyanide to form a cyanohydrin, which can be further hydrolyzed to an α-hydroxy acid or reduced to an amino alcohol.

These reactions enable the synthesis of a diverse library of C2-functionalized morpholines from a single chiral precursor. For example, a new series of morpholine derivatives can be prepared by reacting the core structure with reagents like hydrazine (B178648) hydrate (B1144303) to form acetohydrazides, which can then be cyclized into other heterocyclic systems like 1,2,4-triazoles. uobaghdad.edu.iq

Table 1: Potential Functionalization Reactions of the Aldehyde Moiety

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Oxidation | Mild oxidizing agents (e.g., NaClO₂) | Carboxylic Acid |

| Reduction | Reducing agents (e.g., NaBH₄) | Primary Alcohol |

| Reductive Amination | R¹R²NH, NaBH(OAc)₃ | Secondary/Tertiary Amine |

| Wittig Reaction | Ph₃P=CHR | Alkene |

| Aldol Condensation | Ketone/Aldehyde, Base/Acid | β-Hydroxy Ketone/Aldehyde |

| Grignard Reaction | RMgX | Secondary Alcohol |

| Cyanohydrin Formation | HCN / KCN | Cyanohydrin |

Reactions Involving the Morpholine Nitrogen

The nitrogen atom of the morpholine ring is another critical site for derivatization. However, in the parent compound, it is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under many reaction conditions but can be selectively removed to liberate the secondary amine for further functionalization.

Direct functionalization of the morpholine nitrogen in this compound is precluded by the presence of the Boc protecting group. Derivatization at this position, therefore, almost invariably requires a preliminary deprotection step. Once the Boc group is removed, the resulting secondary amine is a versatile nucleophile that can readily undergo N-alkylation and N-arylation reactions.

N-Arylation: The formation of N-aryl morpholines is a significant transformation, often accomplished through transition-metal-catalyzed cross-coupling reactions. researchgate.net Methods like the Buchwald-Hartwig and Chan-Lam couplings are commonly employed. mdpi.comresearchgate.net These reactions typically involve coupling the morpholine amine with an aryl halide or arylboronic acid in the presence of a palladium or copper catalyst, respectively. mdpi.comresearchgate.netresearchgate.netnih.gov

N-Alkylation: The introduction of alkyl groups onto the morpholine nitrogen can be achieved through reaction with alkyl halides or via reductive amination with aldehydes or ketones. mdpi.com Achieving selective monoalkylation can sometimes be a challenge but is a common strategy for synthesizing N-substituted morpholines. chemrxiv.org For example, deprotected morpholine can be reacted with ethyl chloroacetate (B1199739) to yield morpholin-N-ethyl acetate. uobaghdad.edu.iq

The removal of the Boc group is a crucial step to enable reactions at the morpholine nitrogen. The lability of the Boc group under acidic conditions is its most frequently exploited feature.

Table 2: Common Methods for N-Boc Deprotection

| Method | Reagents | Conditions | Reference |

|---|---|---|---|

| Acidolysis | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | Room temperature, in solvents like DCM or dioxane | fishersci.co.ukyoutube.com |

| Thermal | Heat in various solvents (e.g., Methanol) | High temperatures (e.g., 230 °C) in continuous flow | nih.gov |

| Lewis Acid | ZnBr₂, TMSI | Varies with reagent | |

| Alternative Reagents | Oxalyl chloride in Methanol (B129727) | Mild, room temperature | nih.gov |

Once deprotected, the free secondary amine becomes available for a wide range of derivatizations. A key synthetic sequence involves Boc cleavage followed by Pd-catalyzed N-arylation to produce N-aryl morpholines. e3s-conferences.org This two-step process allows for the introduction of a wide array of aryl and heteroaryl substituents onto the morpholine nitrogen, significantly expanding the structural diversity of the accessible compounds.

Stereochemical Integrity and Transformations

The (S)-configuration at the C2 position is a defining feature of this compound. Maintaining this stereochemical integrity during subsequent transformations is often a primary goal, as the biological activity of morpholine derivatives can be highly dependent on their stereochemistry. ru.nl

Many synthetic methods are designed to be stereoretentive. For instance, reactions that modify the distal aldehyde group or the N-Boc group without directly involving the C2 chiral center generally proceed with high fidelity, preserving the (S)-configuration. The development of novel, enantioselective one-pot procedures for synthesizing C2-functionalized morpholines underscores the importance of controlling this stereocenter. nih.gov

However, the stereochemical outcome is not always guaranteed. The conditions of a reaction can influence the stereochemistry, and in some cases, diastereomers may be formed. banglajol.info For example, in the functionalization of related heterocyclic systems, the observed diastereoselectivity is often the result of a complex interplay between stereoelectronic and steric effects. acs.org While many reactions on the morpholine scaffold are stereospecific, the potential for racemization exists under certain conditions, particularly if intermediates are formed that can compromise the stereocenter, such as the formation of an enol or enolate adjacent to the chiral center. ru.nl Therefore, careful selection of reaction conditions is crucial to ensure the desired stereochemical outcome.

Epimerization and Stereochemical Editing

The potential for epimerization at the C2 position of this compound is a crucial aspect of its reactivity profile. Epimerization, the change in the configuration of one of several stereocenters in a molecule, would lead to the formation of its (R)-diastereomer. The primary pathway through which such a stereochemical change could occur for this compound is via the enolization of the aldehyde group.

Under basic conditions, a proton alpha to the carbonyl group can be abstracted to form an enolate. This intermediate is planar at the alpha-carbon, and subsequent reprotonation can occur from either face, leading to a mixture of the (S) and (R) enantiomers, effectively causing racemization or epimerization at the adjacent C2 stereocenter. The presence of the electron-withdrawing nitrogen atom in the morpholine ring can influence the acidity of this alpha-proton.

Similarly, acidic conditions can also catalyze enolization. Protonation of the carbonyl oxygen makes the alpha-protons more acidic and susceptible to removal by a weak base (like the solvent). The resulting enol, being planar, can revert to the keto form with either stereochemistry at the C2 position.

While specific studies on the epimerization of this compound are not extensively documented in the literature, the general principles of aldehyde chemistry suggest that conditions promoting enolization should be carefully controlled to maintain the stereochemical integrity of the C2 center.

Stereochemical editing, or the deliberate inversion of a stereocenter, is a powerful tool in organic synthesis. For a molecule like this compound, this could theoretically be achieved through a sequence of reactions that proceed with a net inversion of configuration. For instance, a reduction of the aldehyde to the corresponding alcohol, followed by activation of the alcohol (e.g., as a tosylate or mesylate) and subsequent intramolecular cyclization or substitution could potentially be designed to proceed with inversion at the C2 center. However, such a sequence would be highly dependent on the specific reaction conditions and the conformational preferences of the morpholine ring.

Applications of S N Boc 2 2 Oxoethyl Morpholine As a Chiral Building Block

Construction of Complex Chiral Heterocyclic Systems

The inherent chirality and functional handles of (S)-N-Boc-2-(2-Oxoethyl)morpholine make it an excellent starting material for constructing intricate heterocyclic systems, particularly those based on the morpholine (B109124) core.

The aldehyde group in this compound is a key reactive site for introducing a variety of substituents onto the morpholine framework. This functionality enables chemists to engage in numerous carbon-carbon and carbon-heteroatom bond-forming reactions to create diverse libraries of substituted morpholines. chemrxiv.org Methodologies for synthesizing substituted morpholines often start from amino alcohols or epoxides, but the use of pre-formed chiral aldehydes like this compound provides a more direct route to complex derivatives. thieme-connect.deresearchgate.net

Common transformations involving the aldehyde group include:

Reductive Amination: Reaction with primary or secondary amines followed by reduction yields N-substituted aminoethylmorpholine derivatives. This is one of the most robust methods for introducing nitrogen-containing side chains.

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde into an alkene, allowing for the extension of the side chain with a wide range of substituents. The geometry of the resulting double bond can often be controlled by the choice of reagents.

Aldol (B89426) and Related Condensations: Reaction with enolates or their equivalents leads to the formation of β-hydroxy carbonyl compounds, introducing two new stereocenters and significantly increasing molecular complexity.

Grignard and Organolithium Additions: The addition of organometallic reagents to the aldehyde provides access to a vast array of secondary alcohols, installing various alkyl, aryl, or alkynyl groups on the side chain.

These reactions leverage the aldehyde to build upon the chiral morpholine core, leading to products with defined stereochemistry and diverse functionalization, which are valuable in drug discovery programs. semanticscholar.org

Table 1: Representative Reactions for Synthesizing Substituted Morpholine Scaffolds

| Reaction Type | Reagents | Product Type |

| Reductive Amination | R¹R²NH, NaBH(OAc)₃ | 2-(2-Aminoethyl)morpholine Derivatives |

| Wittig Reaction | Ph₃P=CHR³ | 2-(2-Alkenyl)morpholine Derivatives |

| H-W-E Reaction | (EtO)₂P(O)CH₂CO₂R⁴ | 2-(3-Carboxyalkenyl)morpholine Derivatives |

| Grignard Addition | R⁵MgBr, then H₃O⁺ | 2-(2-Hydroxyalkyl)morpholine Derivatives |

Beyond simple substitution, this compound serves as a precursor for poly-substituted and spirocyclic morpholine derivatives. The oxoethyl side chain can participate in intramolecular reactions or act as an anchor point for building additional rings. For instance, a tandem reaction sequence initiated at the aldehyde could lead to cyclization onto the morpholine ring or the side chain itself, creating fused or bridged bicyclic systems. nih.govfrontiersin.org

The synthesis of spiro-morpholines can be achieved by designing a reaction sequence where a nucleophile, tethered to the side chain derived from the aldehyde, attacks a position on the morpholine ring. Alternatively, a multi-component reaction involving the aldehyde could construct a new ring spiro-fused at the C-2 position. Such spirocyclic scaffolds are of great interest in medicinal chemistry as they introduce three-dimensional complexity and novel intellectual property space. nih.gov

Role in the Synthesis of Key Chiral Intermediates

This compound is not only a building block for final targets but also a precursor to other valuable chiral intermediates. chemicalbook.com The aldehyde can be easily transformed into other functional groups, which may be more suitable for subsequent synthetic steps.

Reduction to Alcohol: The aldehyde is readily reduced to a primary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄), yielding (S)-N-Boc-2-(2-hydroxyethyl)morpholine. chemicalbook.com This alcohol can then be used in etherification, esterification, or Mitsunobu reactions, or converted into a leaving group (e.g., tosylate, mesylate) for nucleophilic substitution.

Oxidation to Carboxylic Acid: Oxidation of the aldehyde using reagents such as sodium chlorite (B76162) (NaClO₂) or potassium permanganate (B83412) (KMnO₄) affords the corresponding carboxylic acid, (S)-N-Boc-morpholine-2-acetic acid. This acid is a key intermediate for forming amide bonds, making it highly useful for creating peptidomimetics and other amide-containing bioactive molecules. nih.gov

These transformations convert the initial aldehyde into different key intermediates, expanding its synthetic utility and allowing for its incorporation into a broader range of complex molecules.

Table 2: Key Chiral Intermediates Derived from this compound

| Starting Material | Transformation | Reagent Example | Product (Key Chiral Intermediate) | CAS Number of Product |

| This compound | Reduction | NaBH₄ | (S)-N-Boc-2-(2-hydroxyethyl)morpholine | 1257856-15-7 chemicalbook.com |

| This compound | Oxidation | NaClO₂ | (S)-N-Boc-morpholine-2-acetic acid | N/A |

Precursor in Diversity-Oriented Synthesis (DOS)

Diversity-Oriented Synthesis (DOS) aims to generate structurally diverse small molecules to explore chemical space efficiently, often for screening against biological targets. The morpholine scaffold is a valuable starting point for DOS due to its favorable properties and presence in many known drugs. frontiersin.org this compound is an ideal precursor for DOS campaigns because its aldehyde functionality can participate in a wide range of complexity-generating reactions.

In a DOS strategy, the aldehyde can be used in various branching reaction pathways. For example, a single batch of the starting aldehyde could be split and subjected to different reaction conditions (e.g., reductive amination with a library of amines, Wittig reactions with various ylides, multicomponent reactions), rapidly generating a large library of related but structurally distinct morpholine derivatives. frontiersin.org This approach allows for the systematic exploration of the structure-activity relationship (SAR) around the morpholine core.

Integration into Biologically Relevant Scaffolds and Peptidomimetics

The morpholine ring is considered a "privileged" structure in medicinal chemistry and is often used as a stable, non-metabolizable mimic of other cyclic structures or as a constrained scaffold. jchemrev.comresearchgate.net this compound is particularly useful for incorporation into peptidomimetics, which are compounds designed to mimic the structure and function of peptides.

The aldehyde functionality, or the acid/alcohol derived from it, can be used to link the morpholine scaffold to amino acids or peptide fragments. For example, the corresponding carboxylic acid can be coupled to the N-terminus of a peptide, while the corresponding amine (derived via reductive amination) can be coupled to a C-terminal acid. These strategies allow the chiral morpholine unit to be inserted into a peptide backbone, where it can act as a turn-mimetic or introduce conformational constraint. researchgate.net Such constrained peptidomimetics often exhibit improved metabolic stability, oral bioavailability, and receptor selectivity compared to their natural peptide counterparts. researchgate.net The defined stereochemistry of the building block ensures that the final peptidomimetic has a controlled three-dimensional structure, which is crucial for biological activity.

Advanced Spectroscopic and Structural Elucidation Studies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the carbon-hydrogen framework. For (S)-N-Boc-2-(2-Oxoethyl)morpholine, both ¹H and ¹³C NMR are utilized to confirm its constitution and the stereochemical integrity at the C2 position of the morpholine (B109124) ring.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The presence of the Boc protecting group is typically confirmed by a characteristic singlet resonance for the nine equivalent protons of the tert-butyl group. The protons of the morpholine ring and the oxoethyl side chain exhibit distinct chemical shifts and coupling patterns that are consistent with the assigned structure. The stereochemistry at the chiral center can influence the chemical shifts and coupling constants of adjacent protons, and in some cases, NOE (Nuclear Overhauser Effect) experiments can be used to confirm spatial relationships between protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Key resonances include those for the carbonyl carbons of the Boc group and the aldehyde, the carbons of the morpholine ring, and the carbons of the tert-butyl group. The chemical shifts of the morpholine ring carbons can provide further evidence for the ring conformation and the substituent's orientation.

The purity of the compound can also be assessed by NMR. The presence of unexpected signals may indicate the presence of impurities, residual solvents, or byproducts from the synthesis. Integration of the signals in the ¹H NMR spectrum allows for the quantification of these impurities relative to the main compound.

A mixture of isomers due to hindered C-N rotation around the carbamate (B1207046) bond is sometimes observed in N-Boc protected amines at room temperature, which can lead to a doubling of some NMR signals. chemicalbook.com

Table 1: Representative NMR Data for N-Boc Protected Morpholine Derivatives

| Nucleus | Chemical Shift (ppm) Range | Description |

| ¹H | ~1.45 | Singlet, 9H (tert-butyl of Boc group) |

| ¹H | 2.5 - 4.0 | Multiplets (Morpholine ring and side chain protons) |

| ¹³C | ~28 | (CH₃)₃C of Boc group |

| ¹³C | ~80 | Quaternary C of Boc group |

| ¹³C | 40 - 70 | Morpholine ring carbons |

| ¹³C | ~155 | Carbonyl of Boc group |

| ¹³C | ~200 | Aldehyde carbonyl |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound, with a molecular formula of C₁₁H₁₉NO₄, the expected monoisotopic mass is approximately 229.1314 g/mol . cymitquimica.comachemblock.comamericanelements.com

High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule with high accuracy. Electrospray ionization (ESI) is a common soft ionization technique used for such analyses, often showing the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or other ions.

The fragmentation of N-Boc protected compounds in the mass spectrometer is well-characterized. nih.gov Common fragmentation pathways for this compound under collision-induced dissociation (CID) include the loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da) from the precursor ion. nih.gov These characteristic losses provide strong evidence for the presence of the N-Boc protecting group. Further fragmentation of the morpholine ring and the oxoethyl side chain can also be observed, providing additional structural confirmation.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | Description | Approximate m/z |

| [M+H]⁺ | Protonated molecule | 230.1 |

| [M+Na]⁺ | Sodium adduct | 252.1 |

| [M-C₄H₈+H]⁺ | Loss of isobutylene | 174.1 |

| [M-Boc+H]⁺ | Loss of the Boc group | 130.1 |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its key functional groups.

The most prominent bands are expected to be from the carbonyl stretching vibrations. The urethane (B1682113) carbonyl of the Boc group typically absorbs in the region of 1680-1700 cm⁻¹. The aldehyde carbonyl (C=O) stretch is expected to appear around 1720-1740 cm⁻¹. The C-H stretching vibrations of the alkyl groups will be observed just below 3000 cm⁻¹. The C-O stretching vibrations of the ether linkage in the morpholine ring and the ester part of the carbamate will appear in the fingerprint region, typically between 1000-1300 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration | Approximate Wavenumber (cm⁻¹) |

| Aldehyde C-H | Stretch | 2820 and 2720 (often weak) |

| Alkyl C-H | Stretch | 2850-2980 |

| Urethane C=O | Stretch | 1680-1700 |

| Aldehyde C=O | Stretch | 1720-1740 |

| C-O | Stretch | 1000-1300 |

Note: The exact wavenumbers can be influenced by the physical state of the sample (e.g., solid, liquid, or in solution).

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry and solid-state conformation. nih.gov To perform this analysis, a single crystal of this compound of suitable quality is required.

Chiral Chromatography (HPLC/GC) for Enantiomeric Excess Determination

Chiral chromatography is a critical technique for determining the enantiomeric purity or enantiomeric excess (ee) of a chiral compound. researchgate.net For this compound, either high-performance liquid chromatography (HPLC) or gas chromatography (GC) with a chiral stationary phase (CSP) can be employed.

The principle of this technique relies on the differential interaction of the two enantiomers with the chiral stationary phase, leading to their separation in the chromatographic column. As a result, the two enantiomers will have different retention times. By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess of the (S)-enantiomer in a given sample can be accurately calculated. This analysis is crucial to ensure that the desired stereoisomer is present in high purity, which is often a strict requirement for pharmaceutical and biological applications. The specific conditions, such as the choice of the chiral column, mobile phase composition (for HPLC) or temperature program (for GC), and detector, need to be optimized for the separation of the enantiomers of N-Boc-2-(2-oxoethyl)morpholine. rsc.orgbeilstein-journals.orgrsc.org

Computational and Theoretical Investigations

Molecular Docking and Ligand-Target Interactions

Molecular docking simulations are pivotal in predicting the binding affinity and orientation of a ligand within the active site of a biological target. For morpholine (B109124) derivatives, these studies have been instrumental in elucidating their mechanism of action against various targets, including enzymes and receptors. While specific docking studies on (S)-N-Boc-2-(2-Oxoethyl)morpholine are not extensively reported in publicly available literature, the principles derived from related morpholine-containing compounds offer valuable insights.

The morpholine ring itself can engage in crucial interactions. The oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom, when protonated, can serve as a hydrogen bond donor. The entire ring can also participate in hydrophobic and van der Waals interactions. In the context of this compound, the Boc protecting group can influence solubility and provide additional hydrophobic contacts, while the 2-oxoethyl side chain introduces a key reactive group capable of forming covalent bonds or strong hydrogen bonds with target residues.

Molecular dynamics (MD) simulations further refine the understanding of ligand-target interactions by modeling the dynamic behavior of the complex over time. Studies on morpholine-substituted tetrahydroquinoline derivatives as mTOR inhibitors have demonstrated the stability of protein-ligand interactions over simulation periods, confirming that the morpholine moiety contributes significantly to stable binding within the active site. mdpi.com These simulations can reveal conformational changes in both the ligand and the protein upon binding, providing a more realistic picture of the interaction.

Table 1: Potential Ligand-Target Interactions of this compound based on Analogous Compounds

| Interaction Type | Potential Interacting Group on Ligand | Potential Interacting Residue on Target |

| Hydrogen Bond | Morpholine Oxygen | Amino acid residues with donor groups (e.g., Ser, Thr, Tyr) |

| Hydrogen Bond | Aldehyde Carbonyl Oxygen | Amino acid residues with donor groups (e.g., Ser, Thr, Tyr) |

| Covalent Bond | Aldehyde Carbonyl Carbon | Nucleophilic residues (e.g., Cys, Lys) |

| Hydrophobic Interaction | Boc Group, Morpholine Ring | Nonpolar amino acid residues (e.g., Leu, Val, Ile) |

Reaction Mechanism Studies via Quantum Chemistry

Quantum chemistry calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating reaction mechanisms at the molecular level. These methods can elucidate transition state geometries, activation energies, and reaction pathways, providing a theoretical foundation for understanding chemical reactivity.

For this compound, quantum chemical calculations could be employed to study several key reactions. For instance, the reactivity of the aldehyde group towards nucleophilic attack is a prime candidate for such investigations. DFT calculations can model the addition of a nucleophile to the carbonyl carbon, determining the energy barrier for the reaction and the stereochemical outcome. This is particularly relevant for understanding its potential as a covalent inhibitor.

Furthermore, computational studies can explore the stability of the Boc protecting group under various conditions and the mechanism of its removal. The mechanism of the copper-catalyzed amination of aryl bromides with morpholine has been investigated using quantum chemical calculations, revealing the stabilizing effects of ligands on the copper catalyst. researchgate.net Similar approaches could be applied to understand the synthesis and potential reactions of this compound.

Conformation Analysis and Stereochemical Prediction

The conformational flexibility of the morpholine ring and the stereochemistry at the C2 position are critical determinants of the biological activity of this compound. The morpholine ring typically adopts a chair conformation to minimize steric strain. However, the presence of substituents can influence the equilibrium between different chair and boat conformations.

For instance, studies on N-Boc-2-hydroxymethylmorpholine, a closely related analog, have utilized computational methods to understand its conformational preferences, which in turn dictates its utility as a chiral building block in synthesis. nih.gov The prediction of the most stable conformer is essential for designing molecules that present the key interacting groups in the optimal orientation for binding to a specific target.

Chemoinformatic Analysis of Morpholine Derivatives

Chemoinformatics involves the use of computational methods to analyze large datasets of chemical compounds to identify trends in structure-activity relationships (SAR) and to design new molecules with desired properties. The morpholine scaffold is frequently analyzed in chemoinformatic studies due to its prevalence in bioactive compounds.

By analyzing libraries of morpholine derivatives, chemoinformatic models can be developed to predict various properties such as solubility, permeability, and metabolic stability. These models often utilize molecular descriptors that quantify different aspects of the molecular structure. For this compound, descriptors such as molecular weight, logP, number of hydrogen bond donors and acceptors, and polar surface area can be calculated to assess its drug-likeness.

Chemoinformatic approaches can also be used to design and enumerate virtual libraries of analogs of this compound. By systematically modifying the substituents on the morpholine ring or the side chain, these virtual libraries can be screened in silico against various biological targets to identify promising candidates for synthesis and experimental testing. This approach accelerates the drug discovery process by prioritizing compounds with a higher probability of success.

Table 2: Calculated Chemoinformatic Properties for this compound

| Property | Predicted Value | Significance |

| Molecular Weight | 229.27 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of Five) |

| LogP (octanol-water partition coefficient) | ~1.5 | Indicates a balance between hydrophilicity and lipophilicity |

| Number of Hydrogen Bond Acceptors | 4 | Contributes to solubility and potential for target interactions |

| Number of Hydrogen Bond Donors | 0 | |

| Polar Surface Area (PSA) | 56.6 Ų | Influences membrane permeability |

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies (Green Chemistry)

The synthesis of morpholine (B109124) derivatives is undergoing a green transformation, moving away from traditional methods that often require harsh reagents and generate significant waste. A key area of future development is the adoption of more sustainable and efficient synthetic routes.

Recent research has demonstrated a one- or two-step, redox-neutral protocol for converting 1,2-amino alcohols into morpholines using inexpensive reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide. acs.org This methodology presents significant environmental and safety advantages over older methods. acs.org Another hallmark of green synthetic development is the design of processes that eliminate the need for chromatographic purification, which significantly reduces solvent consumption and improves process throughput. researchgate.net An operationally simple synthesis for the precursor, N-Boc-2-hydroxymethylmorpholine, has been developed from epichlorohydrin (B41342) that requires no chromatography, showcasing a scalable and efficient approach. researchgate.net

Furthermore, the protection step of the amine, in this case with a tert-butoxycarbonyl (Boc) group, is also a target for green innovation. Methodologies using catalytic amounts of molecular iodine under solvent-free conditions for N-Boc protection represent a more sustainable alternative to traditional methods, offering high chemoselectivity and eliminating the need for volatile organic solvents. researchgate.net

Table 1: Comparison of Synthetic Approaches for Morpholine Synthesis

| Feature | Traditional Methods | Emerging Green Methods |

|---|---|---|

| Reagents | Often stoichiometric, may use hazardous materials | Catalytic, inexpensive, safer reagents (e.g., ethylene sulfate) acs.org |

| Process | Multi-step, may require harsh conditions | One- or two-step, redox-neutral, mild conditions acs.org |

| Purification | Frequently requires column chromatography | Designed to avoid chromatography, allowing high throughput researchgate.net |

| Byproducts | Can generate significant chemical waste | Reduced waste stream, higher atom economy |

Exploration of New Reactivity Modes for (S)-N-Boc-2-(2-Oxoethyl)morpholine

Researchers are actively exploring novel transformations of both the aldehyde group and the morpholine scaffold to unlock new synthetic possibilities. While the aldehyde is a classic functional group, its placement on a chiral morpholine backbone opens up unique stereochemical outcomes.

One emerging area is the use of the morpholine nucleus itself as a component of organocatalysts. Although morpholine-based enamines are known to be less reactive than their pyrrolidine (B122466) counterparts, recent studies have focused on designing highly efficient β-morpholine amino acid catalysts. nih.govresearchgate.net These catalysts have proven effective in promoting 1,4-addition reactions between aldehydes and nitroolefins with excellent control over stereochemistry. nih.govresearchgate.net This suggests a future where derivatives of this compound could be developed into a new class of organocatalysts.

Another avenue involves new catalytic methods for the formation of the morpholine ring that utilize an aldehyde precursor. A recently developed catalytic variant of the Stannyl Amine Protocol (SnAP) enables the synthesis of morpholines and other N-heterocycles directly from aldehydes using copper catalysis. bohrium.com The development of catalytic and potentially enantioselective versions of such reactions expands the toolkit for creating substituted morpholines. bohrium.com Additionally, the aldehyde of the title compound is a prime candidate for stereocontrolled aldol (B89426) additions, which can be performed on solid supports to create complex polyketide-like structures, demonstrating its utility in advanced synthetic campaigns. acs.org

Expanding the Scope of Complex Chiral Scaffolds Accessible from the Compound

The true value of this compound lies in its role as a cornerstone for building three-dimensional, lead-like molecular scaffolds for drug discovery. whiterose.ac.uk Its defined stereochemistry and dual functionality are ideal for lead-oriented synthesis (LOS), which aims to efficiently prepare libraries of diverse and complex compounds. whiterose.ac.uk

Emerging strategies include:

Bottom-Up Branching Synthesis: This involves preparing a core structure with multiple reaction handles that can be selectively cyclized to generate a wide array of structurally diverse scaffolds. whiterose.ac.uk

'Stitching' Annulation Strategy: This approach uses a series of cyclization reactions to "stitch" together different parts of a molecule, rapidly building polycyclic systems. whiterose.ac.uk

Spirocycle Synthesis: The morpholine ring is a key component in the synthesis of novel and complex spirocyclic systems. For instance, a four-step, high-yield synthesis has been developed to create bis-morpholine spiroacetals, which are valuable 3D-scaffolds for compound library assembly. acs.org

The aldehyde handle of this compound can be used in multicomponent reactions (MCRs) or as a point for introducing further complexity, while the N-Boc group can be removed to allow functionalization of the morpholine nitrogen, making it a highly adaptable building block for these advanced synthetic strategies. whiterose.ac.ukrug.nl

Integration into Automated Synthesis and High-Throughput Platforms

To accelerate the drug discovery process, the integration of versatile building blocks into automated synthesis platforms is essential. The well-defined structure and reactive handle of this compound make it an ideal candidate for high-throughput synthesis.

Research has demonstrated the use of rhodium-catalyzed carbenoid chemistry in a reaction array format to generate diverse libraries of chemical probes in a highly efficient, high-throughput manner. whiterose.ac.uk Such platforms rely on the availability of robust, functionalized building blocks like the title compound. Furthermore, isocyanide-based multicomponent reactions (MCRs) are particularly amenable to automation and are used to rapidly generate large libraries of small molecules. rug.nl The aldehyde functionality of this compound makes it a perfect substrate for MCRs, such as the Ugi or Passerini reactions, allowing for its seamless integration into automated library synthesis workflows. The use of solid-support synthesis, where the building block is attached to a resin, further facilitates automation and purification in the creation of combinatorial libraries. acs.org

Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

Optimizing reactions that use this compound requires a deep understanding of reaction kinetics, intermediates, and endpoints. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring are becoming indispensable tools.

In-Situ FTIR (ReactIR): This technology uses a robust probe that can be inserted directly into a reaction vessel to collect infrared spectra over time. This provides a continuous "molecular video" of the reaction, allowing chemists to track the consumption of reactants, the formation of products, and the appearance of transient intermediates. This method is crucial for understanding reaction mechanisms and ensuring safety, especially in exothermic processes.

Benchtop NMR Spectroscopy: The development of compact, permanent-magnet NMR spectrometers allows for non-invasive reaction monitoring directly at the fume hood. A novel approach utilizes a stationary flow reactor setup, where the reaction mixture flows through a capillary inside the NMR bore. By moving the reactor, different points in the reaction timeline can be analyzed. Because the flow is stationary at each point, even time-consuming 2D NMR experiments (like COSY or HMBC) can be performed to elucidate the structure of unknown products or intermediates without the need for isolation.

These process analytical technologies (PAT) enable a more comprehensive understanding of the chemical transformations involving this compound, leading to better optimization, improved safety, and higher efficiency.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| (S)-N-Boc-2-hydroxymethylmorpholine |

| (S)-epichlorohydrin |

| N-Boc-2-hydroxymethylmorpholine |

| Potassium tert-butoxide |

| Ethylene sulfate |

| β-morpholine amino acids |

| N-Boc piperidin-4-one |

| Bis-morpholine spiroacetals |

Q & A

Q. What are the optimal synthetic routes for (S)-N-Boc-2-(2-Oxoethyl)morpholine, and how can stereochemical purity be ensured during synthesis?

- Methodological Answer : The synthesis typically involves alkylation of a chiral amino alcohol precursor with tert-butyl bromoacetate, followed by lactonization using catalytic p-toluenesulfonic acid (pTsOH) to form the morpholinone core . For stereochemical control, enantiomerically enriched starting materials (e.g., (S)-configured precursors) are critical. After alkylation and ester cleavage, reductive amination or acylation steps introduce the 2-oxoethyl group. To ensure purity, monitor reactions via HPLC with chiral columns and confirm configurations using NMR (e.g., NOESY for spatial correlations) .

Q. How can the stability of the Boc-protecting group in this compound be validated under varying experimental conditions?

- Methodological Answer : Perform stability assays under acidic (e.g., TFA), basic (e.g., NaOH), and thermal conditions. Use TLC or LC-MS to detect deprotection (appearance of free amine or tert-butanol byproducts). For quantitative analysis, compare integration ratios of Boc-protected vs. deprotected species in H NMR spectra. The Boc group is generally stable below 25°C in neutral solvents but hydrolyzes rapidly in strong acids (e.g., 50% TFA in DCM) .

Advanced Research Questions

Q. What kinetic and thermodynamic factors influence the enantiomerization of this compound in different solvents?

- Methodological Answer : Enantiomerization kinetics can be studied using dynamic NMR or chiral HPLC under variable temperatures (e.g., -80°C to 25°C). In ethereal solvents (e.g., THF or diethyl ether), the Boc group stabilizes the lithium enolate intermediate, reducing racemization rates . Calculate activation parameters (ΔH‡, ΔS‡) via Eyring plots. For example, in diethyl ether at -80°C, enantiomerization half-lives exceed 24 hours, whereas in polar aprotic solvents (DMF), accelerated racemization occurs due to solvent coordination .

Q. How do non-chiral ligands or additives modulate the reactivity of this compound in asymmetric alkylation reactions?

- Methodological Answer : Screen ligands (e.g., TMEDA, HMPA) in stoichiometric or catalytic amounts during lithiation. For example, TMEDA increases the electrophilicity of the lithium enolate, enhancing alkylation efficiency but potentially lowering stereoretention. Monitor enantiomeric excess (ee) via chiral HPLC and compare yields under ligand-free vs. ligand-assisted conditions. Computational studies (DFT) can rationalize ligand effects on transition-state geometries .

Q. What strategies mitigate side reactions (e.g., over-alkylation or oxidation) during functionalization of the 2-oxoethyl moiety?

- Methodological Answer :

- Over-alkylation : Use bulky electrophiles (e.g., tert-butyl halides) or low temperatures (-78°C) to limit multiple substitutions. Quench reactions with aqueous NHCl to stabilize intermediates.

- Oxidation : Avoid strong oxidizing agents (e.g., KMnO) near the oxoethyl group. For controlled oxidation to carboxylic acids, use mild conditions (e.g., TEMPO/NaClO) .

Validate outcomes using C NMR to track carbonyl integrity and MS for molecular weight confirmation.

Data Contradictions and Resolution

Q. Conflicting reports exist on the thermal stability of this compound. How can researchers reconcile these discrepancies?

- Methodological Answer :

- Controlled Replication : Repeat stability tests using identical conditions (solvent, temperature, purity of starting material). For example, thermal decomposition at 50°C in DMF may vary due to trace acidic impurities.

- Analytical Cross-Validation : Combine DSC (differential scanning calorimetry) with TGA to detect decomposition events and correlate with HPLC purity profiles.

- Literature Meta-Analysis : Compare studies for solvent-specific effects; e.g., decomposition rates in DMSO vs. toluene may differ by 10-fold due to solvent polarity .

Application-Oriented Questions

Q. How can this compound serve as a chiral building block in pharmaceutical intermediates?

- Methodological Answer : The morpholinone core is a versatile scaffold for β-amino alcohol or γ-lactam derivatives. For example, hydrogenolysis of the Boc group followed by reductive amination introduces pharmacophores (e.g., aryl or alkyl groups) at the 2-oxoethyl position . Case Study: In a 2023 study, this compound was used to synthesize a protease inhibitor via Pd-catalyzed cross-coupling, achieving >95% ee and 80% yield .

Safety and Handling

Q. What are the critical safety considerations for handling this compound in laboratory settings?

- Methodological Answer :

- Toxicity : While specific data on this compound are limited, morpholine derivatives (e.g., N-nitrosomorpholine) are suspected carcinogens. Use PPE (gloves, goggles) and work in a fume hood .

- Storage : Store under nitrogen at -20°C to prevent moisture-induced Boc cleavage.

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.